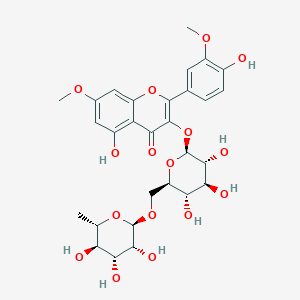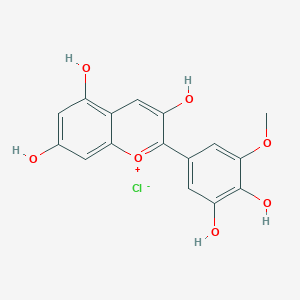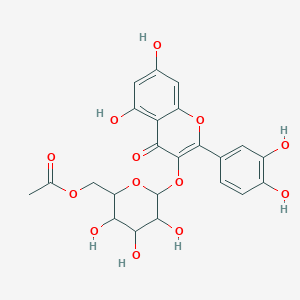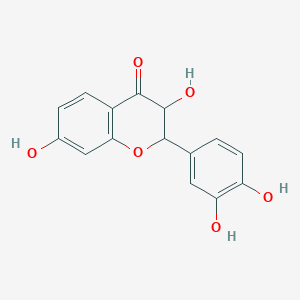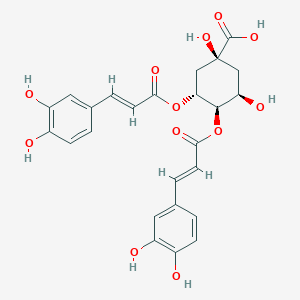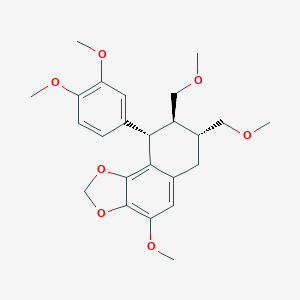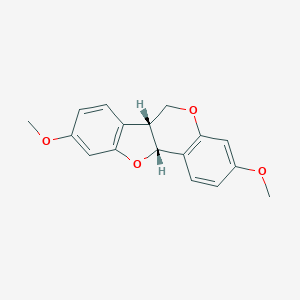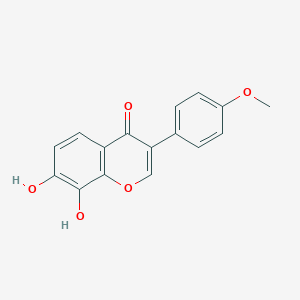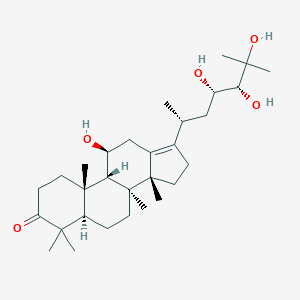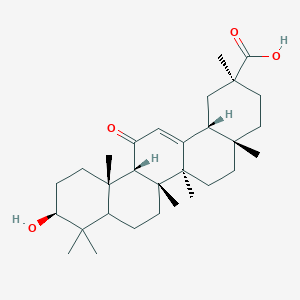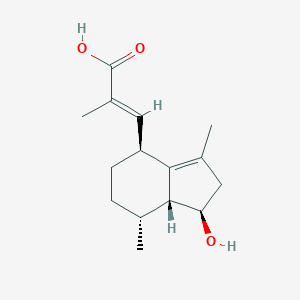
Curculigoside B
描述
作用机制
曲古利哥苷 B 通过各种分子靶点和途径发挥作用:
生化分析
Biochemical Properties
Curculigoside B interacts with various enzymes, proteins, and other biomolecules. It has been reported to have neuroprotective, antioxidant, antiosteoporotic, and anticancer properties . The specific enzymes, proteins, and biomolecules it interacts with, and the nature of these interactions, are not fully explored .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to have neuroprotective effects , suggesting that it may influence neuronal cell function. It also exhibits antioxidant properties, indicating that it may impact cellular metabolism by mitigating oxidative stress
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not fully explored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not fully explored.
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not fully explored . It could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully explored . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not fully explored . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
合成路线和反应条件
曲古利哥苷 B 可以使用高速逆流色谱 (HSCCC) 分离。该过程涉及使用由乙酸乙酯、乙醇和水组成的两相溶剂体系,体积比为 5:1:5 (v/v/v)。该体系的下层作为流动相,流速为 2.0 mL/min,分离温度设置为 30°C,转速为 800 rpm 。该方法可以有效地从曲古利哥属植物的粗提物中分离和纯化曲古利哥苷 B。
工业生产方法
曲古利哥苷 B 的工业生产通常涉及使用乙醇在回流条件下从曲古利哥属植物的根茎中提取该化合物。然后用石油醚、氯仿和乙酸乙酯对提取物进行分配,得到不同的可溶性馏分。乙酸乙酯可溶性馏分通过柱色谱和制备型高效液相色谱 (HPLC) 进一步纯化,得到高纯度的曲古利哥苷 B .
化学反应分析
反应类型
曲古利哥苷 B 经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物的结构和增强其药理特性至关重要。
常用试剂和条件
氧化: 常用氧化剂如过氧化氢 (H₂O₂) 和高锰酸钾 (KMnO₄) 用于在受控条件下氧化曲古利哥苷 B。
还原: 还原剂如硼氢化钠 (NaBH₄) 和氢化铝锂 (LiAlH₄) 用于还原曲古利哥苷 B。
取代: 亲核取代反应可以使用氢氧化钠 (NaOH) 和碳酸钾 (K₂CO₃) 等试剂进行。
主要形成的产物
科学研究应用
化学: 曲古利哥苷 B 作为一种宝贵的化合物,用于研究酚类糖苷及其化学性质。
生物学: 该化合物已显示出显著的神经保护作用,使其成为治疗神经退行性疾病的潜在候选药物.
相似化合物的比较
曲古利哥苷 B 是从曲古利哥属植物中分离得到的一组酚类糖苷的一部分,包括曲古利哥苷 A、C 和 D 。虽然所有这些化合物都具有相似的结构特征,但曲古利哥苷 B 由于其强大的神经保护和抗炎特性而独一无二。
类似化合物
曲古利哥苷 A: 以其抗炎和抗氧化作用而闻名。
曲古利哥苷 C: 表现出神经保护作用。
曲古利哥苷 D: 已显示出抗 β-淀粉样蛋白聚集的活性。
曲古利哥苷 B 由于其全面的药理活性而脱颖而出,使其成为进一步研究和开发的有前景的化合物。
属性
IUPAC Name |
[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O11/c1-29-14-4-2-3-12(24)16(14)20(28)30-9-10-7-11(23)5-6-13(10)31-21-19(27)18(26)17(25)15(8-22)32-21/h2-7,15,17-19,21-27H,8-9H2,1H3/t15-,17-,18+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZYHORWVKHYCQ-PEVLUNPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162478 | |
| Record name | Curculigoside B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143601-09-6 | |
| Record name | Curculigoside B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143601096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Curculigoside B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Curculigoside B and where is it found?
A1: this compound is a phenolic glycoside primarily isolated from the rhizomes of Curculigo orchioides Gaertn., a plant traditionally used in Chinese medicine. [, , ]
Q2: What is the molecular structure of this compound?
A2: this compound is characterized as 2-β-D-glucopyranosyloxy-5-hydroxybenzyl-2'-methoxy-6'-hydroxybenzoate. [] It consists of a glucose sugar moiety linked to a phenolic benzyl benzoate core structure.
Q3: Have any biological activities been reported for this compound?
A3: Yes, this compound has shown potent antioxidant activities in vitro, effectively scavenging hydroxyl and superoxide anion radicals. [] Additionally, studies suggest it might be a potential inhibitor of amyloid-beta peptide aggregation, which is relevant to Alzheimer's disease research. []
Q4: What are the traditional uses of Curculigo orchioides, the plant source of this compound?
A4: Curculigo orchioides is traditionally used in Chinese medicine for its kidney-tonifying and yang-boosting properties. [] While the specific contribution of this compound to these traditional uses is not fully elucidated, its presence alongside other bioactive compounds in the plant contributes to its overall pharmacological profile.
Q5: What other compounds are often found alongside this compound in Curculigo orchioides?
A5: Research has identified several compounds co-existing with this compound in Curculigo orchioides, including:
- Curculigoside: Another phenolic glycoside structurally similar to this compound. [, , ]
- 2,6-Dimethoxybenzoic acid: A simple phenolic compound. [, ]
- Curculigine A: A phenolic compound with reported biological activities. []
- Other phenolic glycosides and lignans: Including a novel chlorine-containing phenol named Curculigine D. []
Q6: Are there any established methods for isolating and purifying this compound?
A6: Yes, researchers have explored various techniques for obtaining purified this compound from Curculigo orchioides. These methods include:
- Column chromatography: Utilizing materials like silica gel and Sephadex LH-20 for initial separation. []
- High-speed counter-current chromatography (HSCCC): A technique offering efficient separation of natural products. []
- Macroporous resin chromatography: Specifically, D101 macroporous resin has shown effectiveness in purifying this compound, increasing its content significantly from crude extracts. []
Q7: What analytical techniques are employed to characterize and quantify this compound?
A7: A combination of spectroscopic and chromatographic methods are routinely used to identify and quantify this compound. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: For determining the compound's structure and stereochemistry. []
- High-Resolution Mass Spectrometry (HRMS) and Fast Atom Bombardment Mass Spectrometry (FABMS): To determine the molecular weight and formula. []
- High-Performance Liquid Chromatography (HPLC): For separation and quantification, often coupled with UV detection at a specific wavelength. []
Q8: Has the structure-activity relationship (SAR) of this compound and related compounds been investigated?
A8: While dedicated SAR studies specifically focused on this compound are limited, research on structurally related polyphenols, including curculigosides, suggests that the C(6)-linkers-C(6) structural motif might be crucial for inhibiting amyloid-beta peptide aggregation. [] Further research is needed to fully elucidate the SAR of this compound and optimize its potential for therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


